Product packaging for Ferric salicylate(Cat. No.:CAS No. 30492-15-0)

Ferric salicylate

Cat. No.: B3258485
CAS No.: 30492-15-0
M. Wt: 467.2 g/mol
InChI Key: ZRNHBOAYYNHVOY-UHFFFAOYSA-K
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Description

Ferric Salicylate is an iron(III) complex of salicylic acid with the chemical formula C21H15FeO9 and a molar mass of 467.187 g/mol . It is recognized for its significant utility in biochemical research and as a catalyst in green chemistry applications. Researchers value this complex for its distinct physicochemical properties, which facilitate its role in various experimental contexts. A primary area of investigation involves the pro-oxidant characteristics of the iron-salicylate complex. Studies have shown that the complex can induce lipid peroxidation in biological systems, significantly increasing markers like TBARS and conjugated dienes in the blood and liver of model organisms. This activity is concomitant with alterations in hepatic lipid profiles and plasma lipoprotein composition, providing a valuable model for studying oxidative stress and its metabolic consequences . Conversely, research also points to its potential antioxidant behavior, with one study demonstrating that the salicylate-iron complex exhibits superoxide dismutase (SOD) activity, catalyzing the dismutation of superoxide radicals. This duality makes it a compelling compound for probing the nuanced role of iron complexes in redox biology . Beyond biomedical research, this compound serves as an effective and biocompatible catalyst in synthetic chemistry. Recent studies highlight its efficacy in the oxidative esterification of multifunctional aldehydes derived from biomass, such as vanillin, furfural, and salicylaldehyde. This reaction, performed at room temperature with hydrogen peroxide as a green oxidant, provides a sustainable route to valuable esters used as fragrances, flavors, and pharmaceutical intermediates. Its performance in this role has been benchmarked as superior to other iron-based catalysts like iron porphyrins and iron oxide nanoparticles . The compound is offered for Research Use Only (RUO). It is strictly intended for laboratory research and not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15FeO9 B3258485 Ferric salicylate CAS No. 30492-15-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carboxyphenolate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNHBOAYYNHVOY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FeO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30492-15-0
Record name Ferric salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FERRIC SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QFJ59TK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Preparative Methodologies for Ferric Salicylate Complexes

Conventional Solution-Phase Synthetic Routes

Solution-phase synthesis remains a primary method for preparing ferric salicylate (B1505791) complexes, offering flexibility in controlling reaction parameters.

The ratio of iron(III) ions to salicylate ligands is crucial in determining the structure and properties of the resulting complex. Studies indicate that different stoichiometries can be achieved depending on the reaction conditions. For instance, a 1:1 metal:ligand ratio has been reported for the formation of iron(III) chloride salicylate crystal hydrate (B1144303) complexes in ethanol (B145695) solution aip.orgaip.org. Spectrophotometric studies, such as Job's continuous variation and Yoe-Jone's molar ratio methods, have also been employed to determine the predominant stoichiometry, with some findings suggesting a 1:1 metal:ligand ratio for Fe(III)/salicylate complexes chemsociety.org.ngchemsociety.org.ngacs.org. However, other research indicates the potential for forming complexes with different stoichiometries, such as 1:1, 1:2, and 1:3 metal:ligand ratios, particularly in aqueous solutions, leading to species like Fe(Sa)+, Fe(Sa)2−, and Fe(Sa)3−3 oup.comoup.com. In methanol (B129727) solutions, a 1:3 molar ratio of ferric chloride to salicylic (B10762653) acid or salicylamide (B354443) has been used for synthesizing metal complexes jetir.orgijarsct.co.in.

The choice of solvent significantly influences the complexation pathways and the nature of the resulting ferric salicylate species. Ethanol is frequently used as a solvent, particularly for preparing film-forming solutions for iron oxide coatings, where a 1:1 metal:ligand ratio of iron(III) chloride and salicylic acid in 96% ethanol leads to the formation of a [FeC6H4OCOO]+ complex aip.orgaip.orgcore.ac.ukresearchgate.net. In this system, the salicylate ligand acts as a bidentate ligand, coordinating through its phenolate (B1203915) and carboxylate oxygen atoms aip.orgaip.orgcore.ac.ukresearchgate.net. Water is also a common solvent for synthesizing this compound complexes, often used in conjunction with other solvents or techniques like gel crystallization mdpi.comru.nl. For instance, a gel crystallization technique using water as a solvent, with iron(II) nitrate (B79036) oxidizing to iron(III) during the reaction with salicylic acid, has been successful in crystallizing iron(III) salicylate mdpi.comru.nlresearchgate.netsciencemadness.org. Studies comparing different diluting solvents for a spectrofluorometric method found that water yielded the highest fluorescence intensity, potentially due to its effect on the iron(III) salicylate formation constant or salicylate emission nih.gov. Methanol, tetrahydrofuran (B95107) (THF), and N,N-dimethylacetamide (DMAA) have also been used as solvent mixtures for synthesizing polynuclear iron(III) salicylate clusters scispace.comichem.md.

Crystallization Techniques for Crystalline this compound Species

Crystallization is essential for obtaining well-defined solid-state structures of this compound. The gel crystallization technique has proven effective for obtaining crystalline iron(III) salicylate species. One method involves dissolving iron(II) nitrate in water, filtering it, adding tetramethoxysilane, and then introducing a solution of sodium salicylate to the gel, leading to the formation of crystalline material mdpi.comru.nl. This technique has yielded crystals of iron(III) salicylate characterized by X-ray diffraction, revealing an octahedral complex with two salicylate and two water molecules as ligands, where one salicylate is mono-anionic and the other is di-anionic mdpi.comru.nlresearchgate.net. The crystallization process can also involve the reaction of iron(III) chloride with salicylic acid in ethanol, which, upon solvent removal, yields a crystal hydrate complex of 1:1 stoichiometry, [FeC6H4OCOO]Cl·H2O aip.orgaip.org.

Formation Mechanisms of Polynuclear this compound Clusters

Polynuclear iron(III) salicylate clusters represent a more complex structural motif. The formation of such clusters can involve bridging modes of salicylate ligands. The double deprotonation of salicylic acid can lead to either bidentate chelating coordination, forming mononuclear complexes, or a tridentate bridging mode, which facilitates the formation of polynuclear complexes researchgate.netmdpi.com. Research has described the synthesis of a homotetranuclear iron(III) cluster, [Fe4O2(Sal)4(H2O)6], which features a "butterfly" arrangement of four Fe(III) atoms consolidated by μ3-oxo and salicylate bridges ichem.mdichem.md. This synthesis involved the reaction of iron(III) nitrate with nickel(II) salicylate in a mixture of methanol and dimethylacetamide ichem.mdichem.md. The structure reveals Fe-O-Fe bridges, with specific bond lengths indicative of the cluster's architecture ichem.mdichem.md.

Structural Elucidation and Advanced Spectroscopic Characterization of Ferric Salicylate Complexes

X-ray Diffraction Analysis of Solid-State Structures

Analysis of Coordination Polyhedra and Geometric Distortions

The Fe(III) center in ferric salicylate (B1505791) complexes typically exhibits an octahedral coordination geometry. For instance, in Fe[(HSal)(Sal)(H₂O)₂], the FeO₆ polyhedron is octahedral, with slight distortions mdpi.com. The Fe-O bond distances to the salicylate ligands are reported around 1.925(6) Å and 1.973(6) Å, while the Fe-O distances to the water molecules are approximately 2.092(6) Å mdpi.com. Bond-valence calculations confirm the +3 oxidation state of iron, with a bond-valence sum of 3.206 mdpi.com. In other studies involving salicylate derivatives, Fe(III) ions are also found in six-coordinated, distorted octahedral environments, with Fe-O bond lengths typically ranging from 1.920(2) to 2.042(3) Å, depending on the specific ligand and coordination mode nih.govnih.gov.

Characterization of Reticular Twinning Phenomena

The crystal structure determination of Fe[(HSal)(Sal)(H₂O)₂] revealed the presence of reticular twinning. The reflection data could be indexed with a C-centered orthorhombic symmetry, distinct from the monoclinic P2₁/n space group of the individual domains. This phenomenon is attributed to stacking faults in the c-direction, leading to a pseudo-orthorhombic twinning. The twin matrix was identified as a twofold rotation about the monoclinic a-axis mdpi.comresearchgate.netuu.nl.

Elucidation of Ligand Denticity and Coordination Modes

Salicylic (B10762653) acid, as a ligand, can coordinate to iron(III) in various modes, primarily as a mono-anionic (HSal⁻) or di-anionic (Sal²⁻) species. The mono-anionic form can coordinate in a bidentate chelating manner, involving the carboxylate oxygen and the phenolate (B1203915) oxygen, forming a six-membered ring mdpi.comnih.govresearchgate.netcore.ac.ukacs.org. This bidentate coordination is common in mononuclear complexes mdpi.com. In some polynuclear structures, salicylate ligands can act as tridentate or bridging moieties mdpi.comichem.md. The deprotonation state of the salicylate ligand is crucial; while the carboxylate group is more readily deprotonated, the hydroxyl group can also deprotonate, leading to different coordination possibilities ru.nl. In the context of siderophores, the change from a catecholate to a salicylate coordination mode can occur upon protonation of the iron complex, affecting its stability and iron release mechanisms acs.orgescholarship.orgnih.gov. The coordination of salicylate to iron(III) is often associated with a deep purple color in solution, which is utilized in spectrophotometric analysis sciencemadness.orgbrainly.comacs.orgresearchgate.net.

Thermodynamic and Kinetic Investigations of Ferric Salicylate Complexation

Determination of Stability and Formation Constants

The stability and formation constants of metal-ligand complexes are crucial parameters that quantify the strength and extent of complex formation in solution. Various experimental techniques have been employed to determine these values for ferric salicylate (B1505791).

Spectrophotometric Methods for Equilibrium Constant Determination

Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely utilized due to the distinct color of the ferric salicylate complex. These methods allow for the determination of equilibrium constants by measuring the absorbance of solutions containing varying concentrations of metal ions and ligands.

Methodology : Techniques such as the method of continuous variations (Job's method) and the mole-ratio method are commonly applied surrey.ac.ukthaiscience.infooup.comrsc.orgscribd.comijacskros.comchemsociety.org.ng. These methods rely on analyzing absorbance changes as a function of reactant concentrations or ratios to elucidate the stoichiometry and stability of the formed complexes. Spectrophotometric methods are advantageous, especially when dealing with ligands of low solubility or complexes with small extinction coefficients surrey.ac.uk. They can also be used to determine the equilibrium hydrogen ion concentration without direct pH measurement in certain experimental setups surrey.ac.uk.

Reported Values : Studies have reported various stability constants for this compound complexes. For instance, the formation constant (K) for the FeSal+ complex has been reported as 173258 scribd.com. Using spectrophotometric methods, a stability constant (K) of 2.73 x 1017 for the this compound complex was determined at 25°C rsc.org. Another study reported a log K value of 7.31 for the FeSal+ complex chemsociety.org.ng. Furthermore, cumulative stability constants (log β) have been determined, with values such as log β1 = 19.97, log β2 = 36.36, and log β3 = 46.54 for the formation of 1:1, 1:2, and 1:3 complexes, respectively, under specific conditions (0.1 M KCl, 25°C) theshifters.it.

Potentiometric Titration Approaches

Potentiometric titrations, often employing glass electrodes, provide an alternative and complementary method for determining the formation constants of metal complexes. This technique monitors changes in the hydrogen ion concentration or electrode potential as a function of the titrant added.

Methodology : In potentiometric titrations, the gradual addition of a ligand solution to a metal ion solution (or vice versa) allows for the monitoring of proton release or consumption during complex formation. By analyzing the titration curves, equilibrium constants, including protonation and complex formation constants, can be calculated theshifters.itacs.orgscispace.comresearchgate.net. These studies often involve sophisticated computational programs to process the large datasets generated theshifters.itacs.org.

Reported Values : Potentiometric studies have yielded complexity constants such as x1 = 400 and x2 = 14 for the iron(III)-salicylic acid system scispace.com. Investigations at specific ionic strengths and temperatures have also been conducted using potentiometric methods to derive thermodynamic parameters theshifters.itacs.orgresearchgate.net.

Evaluation of Protonation Constants and Their Impact on Complex Stability

The protonation state of salicylic (B10762653) acid significantly influences its ability to coordinate with ferric ions. Salicylic acid is a diprotic acid, with a carboxylic acid group (COOH) and a phenolic hydroxyl group (OH). The protonation constants (pKa values) dictate the concentration of different salicylate species at a given pH.

Protonation of Salicylic Acid : Salicylic acid has a pKa1 of approximately 3.0 for its carboxylic acid group nsc.ru. The phenolic hydroxyl group has a much higher pKa, typically around 13, meaning it is largely undissociated under the pH conditions where complexation is commonly studied.

Impact on Stability : The deprotonation of the carboxylic acid group is essential for complex formation. The stability of the this compound complex is directly related to the availability of the salicylate anion (Sal2-) and its protonation state. Studies indicate that the formation constants are dependent on the ligand's ionisation constants surrey.ac.uk. Changes in protonation can lead to variations in complex stability and the formation of different species, such as protonated complexes under specific conditions colab.wsrsc.orgresearchgate.net.

Influence of Environmental Parameters on Complexation Equilibria

The complexation process between ferric ions and salicylic acid is sensitive to environmental factors such as pH, ionic strength, and the nature of the solvent or medium.

pH Effects on Speciation and Absorption Maxima

pH plays a critical role in determining the speciation of both the metal ion and the ligand, thereby affecting the complex formation equilibria and the spectral properties of the resulting complexes.

Speciation : At low pH values (e.g., below pH 2), the carboxylic acid group of salicylic acid may remain protonated, limiting complex formation. As the pH increases, the salicylate anion becomes more prevalent, facilitating coordination with Fe(III) thaiscience.inforesearchgate.net. Studies suggest that at pH < 2, a 1:1 complex is dominant, while at higher pH values, species with 1:2 and 1:3 ligand-to-metal ratios can form thaiscience.info. The presence of Fe(III) can also lower the pH of the solution due to hydrolysis, which needs to be accounted for in experimental design nsc.ru.

Absorption Maxima (λmax) : The absorption spectra of this compound complexes are pH-dependent. For instance, absorption maxima have been observed at 530 mμ in the pH range of 0.7 to 2.5, shifting to shorter wavelengths above pH 3 oup.com. Specific studies have reported λmax values of 520 nm at pH 2.26 and 460 nm at pH 6.1 ijacskros.com. An isosbestic point, indicating the presence of two absorbing species in equilibrium, has been observed at 550 mμ between pH 3 and 6 oup.com. The ligand-to-metal charge transfer (LMCT) band of the complex has also shown pH-dependent characteristics, with its absorbance decreasing at higher pH values nih.gov.

Ionic Strength and Medium Effects

Ionic Strength : Studies have been conducted at various ionic strengths, typically maintained using inert electrolytes like NaClO4 or KCl rsc.orgtheshifters.itacs.orgresearchgate.netcdnsciencepub.comresearchgate.net. It has been observed that stability constants (log K) generally decrease with an increase in ionic strength, which is consistent with the interaction between species of opposite charges researchgate.net. Extrapolation to zero ionic strength allows for the determination of thermodynamic stability constants, providing a more fundamental measure of complex stability rsc.orgresearchgate.net. For example, experiments have been performed at ionic strengths of 0.1 M, 0.5 M, and 1.0 M theshifters.itacs.orgresearchgate.netcolab.wsrsc.orgcdnsciencepub.comresearchgate.net.

Medium Effects : The solvent composition can also influence complexation. Studies in mixed solvent systems, such as ethanol-water mixtures, have been performed, indicating that the choice of solvent can affect the solubility and stability of the complexes researchgate.netcore.ac.uk.

Compound Name Index

this compound

Salicylic acid

Iron(III) ion (Fe3+)

Iron(II) ion (Fe2+)

Salicylate anion (Sal2-)

Fe(Sal)+

Fe(Sal)2-

Fe(Sal)33-

FeSal+

Fe-EDTA complex

Fe(III)-salicylic acid complex

Fe(III)-SCA complex

Fe(III)-4HSA complex

Hydroquinone (B1673460)

Ascorbic acid (ASC)

EDTA

Data Tables

Table 1: Stability Constants of this compound Complexes

Complex SpeciesMethodConstant TypeValueConditionsSource
Fe(Sal)+Spectrophotometrylog K7.31N/A chemsociety.org.ng
Fe(Sal)+SpectrophotometryK173258N/A scribd.com
Fe(Sal)+Potentiometry/Spectrophotometrylog β119.970.1 M KCl, 25°C theshifters.it
Fe(Sal)2-Potentiometry/Spectrophotometrylog β236.360.1 M KCl, 25°C theshifters.it
Fe(Sal)33-Potentiometry/Spectrophotometrylog β346.540.1 M KCl, 25°C theshifters.it

Table 2: Protonation Constants of Salicylic Acid

SpeciespKaMethodSource
Salicylic Acid (COOH)3.0Spectrophotometry nsc.ru

Table 3: Absorption Maxima (λmax) of this compound Complexes

pH Rangeλmax (nm or mμ)NotesSource
0.7-2.5530 mμ oup.com
Above pH 3Shifts to shorter wavelength oup.com
3-6550 mμIsosbestic point oup.com
2.26520 nm ijacskros.com
6.1460 nm ijacskros.com
Varies555 ± 9 nmLMCT band nih.gov
(General SADs)300-350 nmLong-wave absorption band nsc.ru

Solvent Effects on Complex Formation

The choice of solvent plays a crucial role in the formation, stability, and observable properties of this compound complexes. Studies have indicated that solvent composition can influence the solubility of reactants and the resulting complex species. For instance, when complexing iron(III) with substituted salicylic acids like 5-methoxy-salicylic acid (5-MeO-SA), a mixture of ethanol (B145695), methanol (B129727), and water in an 8:2:1 ratio was employed due to the poor solubility of the sodium salt in pure ethanol ufl.edu. This highlights the necessity of tailored solvent systems to facilitate complex formation.

Furthermore, research has shown that solvent choice can impact spectral properties, such as fluorescence. In investigations involving iron(III) salicylate, water was found to be a preferred solvent over organic solvents like acetonitrile, ethanol, and methanol, yielding a higher fluorescence enhancement. This preference is attributed to potential effects of the solvent on the solubility of the iron(III) salicylate complex, its formation constant, or the emission characteristics of salicylate itself nih.gov. In ethanol solutions, salicylic acid reacts with iron(III) chloride to form a specific complex, [FeC₆H₄OCOO]⁺, where the salicylate ligand acts as a bidentate ligand. Upon removal of the solvent, a solid iron(III) chloride salicylate crystal hydrate (B1144303) complex with a 1:1 stoichiometry is obtained, demonstrating the solvent's influence on the final state of the complex core.ac.ukaip.org.

Kinetic Studies of Complex Formation and Dissociation Reactions

Understanding the rates at which this compound complexes form and dissociate is critical for characterizing their behavior in various chemical and biological systems. Kinetic investigations often employ advanced techniques to capture rapid reaction events.

Stopped-Flow Kinetic Spectrophotometry

Stopped-flow kinetic spectrophotometry is a primary technique for studying the rapid kinetics of complex formation reactions, including those involving this compound. Instruments such as the Applied Photophysics pi*-180 ufl.edu and HiTech stopped-flow spectrophotometers pomona.edu enable the near-instantaneous mixing of reactant solutions, followed by real-time monitoring of absorbance changes. This allows researchers to track the progress of reactions occurring on timescales ranging from milliseconds to seconds pubcompare.ai.

Rate Law Derivations and Mechanistic Postulations

Kinetic data obtained from stopped-flow experiments and other spectrophotometric methods are used to derive rate laws and propose mechanistic pathways for this compound complexation and subsequent reactions. For the interaction of Fe(III) with 2,5-DHBA, a two-step kinetic mechanism has been proposed, suggesting that the rate-determining step involves a ligand rearrangement on an initially formed complex ufl.edunih.gov. Notably, in some systems, the complexation rate constants have been observed to be independent of the ligand concentration ufl.edunih.gov.

Research into the reduction of the this compound complex (FeSal⁺) by reductants like hydroquinone has also yielded mechanistic insights and rate laws. These studies often reveal that the reduction process is pH-dependent, influencing the reaction rate and mechanism researchgate.netnih.gov. The formation of this compound complexes is characterized by specific formation constants (K_f), which quantify the stability of the complex. For this compound, a formation constant of 710 has been reported nih.govnsc.ruresearchgate.net. Additionally, studies on related complexes, such as those involving substituted salicylates, provide comparative thermodynamic data, with log β₁₁₀ values for Fe(III)-SERSAM and Fe(III)-SER(3M)SAM complexes determined to be 39 and 38, respectively nih.gov.

Table 1: Formation Constants of this compound Complexes

Complex/SystemParameterValueTemperature (°C)Ionic StrengthNotesReference(s)
This compound (FeSal⁺)K_f710Not specifiedNot specifiedFormation constant nih.govnsc.ruresearchgate.net
Fe(III)-SalicylateK2.73 x 10¹⁷25Not specifiedStability constant for {FeSal⁺}/{Fe¹}{Sap²⁻} researchgate.net

Table 2: Kinetic and Spectroscopic Parameters for this compound Systems

SystemParameterValueWavelength (nm)TechniqueNotesReference(s)
Fe(III)-2,5-DHBAApparent Rate Constant (k_app)~10590Stopped-flow UV spectroscopyFor Fe(III)-2,5-DHBA binding; independent of ligand concentration. ufl.edu
Fe(III)-SalicylateFormation of absorption bandInstantaneous390 (max)Not specifiedBleaching observed at 530 nm. nsc.ru
Fe(III)-SalicylateComplex colorDark purpleN/AVisual observation pomona.edu
Fe(III)-2,5-DHBAλmax350, 590N/AUV-Vis spectroscopyLigand-to-metal charge transfer band at 590 nm. ufl.edu
Fe(III)-Salicylate reduction by HydroquinonepH dependence of reduction kineticsSignificantNot specifiedSpectrophotometryMechanism and rate law proposed. researchgate.netnih.gov

List of Compounds Mentioned:

this compound

Salicylic acid

Iron(III) (Fe(III))

FeSal⁺

[FeC₆H₄OCOO]⁺

2,5-dihydroxybenzoic acid (2,5-DHBA)

5-methoxy-salicylic acid (5-MeO-SA)

Hydroquinone

Ascorbic acid (ASC)

Reactivity and Mechanistic Pathways of Ferric Salicylate Systems

Electrochemical Properties and Redox Behavior

The electrochemical behavior of ferric salicylate (B1505791) is characterized by the redox couple between Fe(III) and Fe(II). Cyclic voltammetry (CV) is a primary technique used to probe these redox processes, providing insights into the reduction potentials and the reversibility of the electron transfer.

Cyclic Voltammetry and Reduction Potential Analysis

Cyclic voltammetry studies on iron complexes, including those with salicylate, reveal the electrochemical signature of the Fe(III)/Fe(II) redox couple. While specific CV data for ferric salicylate are not extensively detailed in the provided search results, general trends for iron carboxylate complexes indicate that complexation with ligands like salicylate influences the reduction potential. The Fe(III)/Fe(II) couple in iron complexes often exhibits a cathodic peak corresponding to the reduction of Fe(III) to Fe(II). The exact potential and reversibility depend on the coordination environment and solution conditions. For instance, studies on iron(III) siderophore complexes, which share similarities in metal-ligand interactions, show that the coordination environment significantly impacts the reduction potential, often shifting it to more negative values due to increased complex stability acs.orgsfrbm.orgresearchgate.net.

Influence of Coordination Environment on Redox Potentials

The coordination environment around the ferric ion plays a crucial role in determining its redox potential. For this compound, the salicylate ligand coordinates to the iron center, influencing the electron density and, consequently, the ease of reduction. Generally, more stable complexes with stronger chelating ligands tend to have more negative reduction potentials, as the Fe(III) state is stabilized acs.orgsfrbm.orgresearchgate.net. While specific quantitative data for this compound's reduction potential under varying coordination environments are not explicitly detailed in the provided snippets, the principle holds that modifications to the salicylate ligand or the presence of other co-ligands would alter the Fe(III)/Fe(II) redox potential. For example, studies on similar iron complexes show that the nature of the donor atoms in the coordination sphere (e.g., nitrogen vs. oxygen) can stabilize Fe(II) relative to Fe(III), thereby increasing the reduction potential acs.org.

Photochemical Reaction Mechanisms and Dynamics

This compound, like other iron(III)-carboxylate complexes, is photoactive. Upon irradiation with UV-Vis light, it can undergo photochemical reactions, primarily involving ligand-to-metal charge transfer (LMCT) and subsequent ligand degradation.

Photo-Induced Ligand-to-Metal Charge Transfer (LMCT) Processes

Photoexcitation of this compound complexes in their absorption bands, particularly in the UV-Vis region associated with LMCT transitions, can lead to the transfer of an electron from the salicylate ligand to the Fe(III) ion. This process results in the reduction of Fe(III) to Fe(II) and the oxidation of the salicylate ligand osti.govnsc.ruresearchgate.net. These LMCT processes are fundamental to the photoreactivity of such complexes and are often the initial step in their photo-induced degradation pathways. For this compound, the excitation of LMCT bands (e.g., around 400-600 nm) can initiate these redox processes nsc.ru. However, some studies suggest that for certain salicylate derivatives, ultrafast relaxation to the ground state can occur, leading to photochemical stability under near UV and visible irradiation nsc.ruresearchgate.net. In contrast, other iron carboxylate complexes, like ferrioxalate (B100866) and ferri-citrate, are known to undergo more efficient photoreactions, including decarboxylation osti.govescholarship.orgescholarship.org.

Photo-Decarboxylation Pathways and Quantum Yields

A significant photochemical pathway for many iron(III)-carboxylate complexes, including citrate (B86180) and oxalate, is photo-induced decarboxylation, where the carboxylate group is cleaved off as CO₂. Research indicates that Fe(III)-salicylate, an aromatic carboxylate, also undergoes photo-oxidation and decarboxylation, following similar kinetics to aliphatic carboxylates like citrate and ferrioxalate osti.govescholarship.orgescholarship.orgresearchgate.net. The process involves the photoexcitation of the Fe(III)-carboxylate complex, leading to LMCT, reduction of Fe(III) to Fe(II), and oxidation of the salicylate ligand, which can then decarboxylate.

The quantum yields (Φ) for Fe(II) production, which are indicative of the efficiency of the photoreduction, vary significantly depending on the carboxylate ligand. For Fe(III)-salicylate, the quantum yield for Fe(II) production is reported to be lower compared to citrate and oxalate. For example, at an excitation wavelength of 365 nm, the quantum yield for Fe-salicylate is approximately 0.02, whereas for Fe-citrate it is around 0.25, and for Fe-oxalate, it is 1.25 escholarship.org. This suggests that while this compound is photoactive and undergoes decarboxylation, its efficiency in terms of Fe(II) generation is considerably lower than that of other common iron carboxylates osti.govescholarship.org. The differences in quantum yields are attributed to structural variations between the ligands osti.gov.

Time-Resolved Spectroscopic Studies of Photoreactions

Time-resolved spectroscopic techniques, particularly time-resolved infrared (TRIR) spectroscopy, have been employed to elucidate the mechanisms and kinetics of these photoreactions. Studies comparing Fe(III)-citrate and Fe(III)-salicylate with ferrioxalate have demonstrated that Fe(III)-salicylate follows the same photo-oxidation kinetics as ferrioxalate and citrate osti.govescholarship.orgescholarship.orgresearchgate.net. These studies provide evidence for a common mechanism of decarboxylation for iron hydroxy carboxylates. TRIR spectroscopy allows for the observation of transient species and the direct detection of CO₂ formation within picoseconds following photoexcitation, confirming the decarboxylation pathway osti.govescholarship.orgresearchgate.net. These investigations suggest that the photoexcited Fe-carboxylato complex can either decay to the ground state or dissociate to produce Fe(II) and an organic radical, which then rapidly decomposes to CO₂ escholarship.org.

Theoretical and Computational Investigations of Ferric Salicylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical methods, with Density Functional Theory (DFT) at the forefront, are pivotal in elucidating the fundamental electronic properties and predicting the spectroscopic signatures of ferric salicylate (B1505791) complexes.

Elucidation of Electronic Structure and Bonding Characteristics

DFT calculations are instrumental in understanding the bonding between the high-spin ferric (Fe³⁺) ion and the salicylate ligand. The interaction is characterized by the bidentate chelation of the iron center by the oxygen atoms of both the deprotonated phenolic and carboxylate groups of the salicylate anion. core.ac.uk This coordination mode is confirmed by experimental data, including NMR and X-ray crystallography. core.ac.ukmdpi.com

The electronic structure of iron complexes is complex, and DFT studies on various Fe(III) compounds highlight the importance of selecting the appropriate exchange-correlation functional to accurately predict the ground spin state. rsc.org For ferric salicylate, the bonding involves significant ligand-to-metal charge transfer (LMCT), which is responsible for its intense color. researchgate.net The highest occupied molecular orbitals (HOMOs) are typically centered on the salicylate ligand, whereas the lowest unoccupied molecular orbitals (LUMOs) are predominantly located on the Fe(III) center. This electronic configuration facilitates the characteristic LMCT transitions upon absorption of light. Computational studies on analogous Fe(IV) complexes with phenolate (B1203915) donors emphasize the crucial role of the strong π-donation from the phenolate groups in defining the electronic properties of the metal center. nih.gov

Prediction of Spectroscopic Properties

Time-dependent density functional theory (TD-DFT) is a robust method for predicting the electronic absorption spectra (UV-Vis) of metal complexes like this compound. mdpi.com These calculations can accurately model the electronic transitions that give rise to the observed colors. The intense violet color of the 1:1 this compound complex in solution, for instance, is attributed to an absorption maximum (λmax) around 530-535 nm. researchgate.netnih.gov

TD-DFT calculations on similar tris(β-diketonato)iron(III) complexes have shown excellent agreement between theoretical and experimental spectra, successfully assigning the observed bands to specific electronic transitions. nih.gov For this compound, the visible absorption bands are assigned to LMCT transitions, while absorptions in the UV region are typically due to π → π* and n → π* transitions within the salicylate ligand itself. core.ac.uknsc.ru A computational analysis allows for the deconstruction of the spectrum to identify the character of each major electronic transition.

Table 1: Typical Electronic Transitions in this compound Complexes This table is a generalized representation based on computational studies of ferric complexes and experimental data.

Transition TypeWavelength RegionDescription
Ligand-to-Metal Charge Transfer (LMCT)Visible (e.g., ~530 nm)An electron is excited from a ligand-based orbital (phenolate/carboxylate) to an iron-based d-orbital.
π → πUV (e.g., ~300 nm)An electron is excited from a π bonding orbital to a π anti-bonding orbital within the salicylate ring.
n → πUV (e.g., ~230 nm)An electron is excited from a non-bonding orbital (e.g., on oxygen) to a π anti-bonding orbital.

Molecular Modeling and Dynamics Simulations

Molecular modeling provides a three-dimensional, dynamic perspective on this compound, from the stable conformations of ligand binding to its interactions within a solvent environment.

Conformational Analysis of Ligand Binding

Depending on the pH and stoichiometry, iron(III) and salicylate can form several distinct complexes, including the mono-salicylate [Fe(sal)(H₂O)₄]⁺, the di-salicylate [Fe(sal)₂(H₂O)₂]⁻, and the tri-salicylate [Fe(sal)₃]³⁻. sapub.org Molecular modeling can be used to investigate the geometry and stability of these various conformers.

The first crystal structure of a neutral this compound complex, Fe[(HSal)(Sal)(H₂O)₂], provided definitive structural data for the di-salicylate species. mdpi.comru.nl In this octahedral complex, the Fe³⁺ ion is coordinated by two salicylate ligands in the equatorial plane and two water molecules in the axial positions. mdpi.comru.nl Each salicylate acts as a bidentate ligand. This experimental structure serves as a crucial benchmark for validating and refining molecular models.

Table 2: Selected Crystallographic Data for Fe[(HSal)(Sal)(H₂O)₂] Data sourced from van der Horn et al. (2017). mdpi.com

ParameterDescriptionValue (Å)
Bond Lengths
Fe-O (salicylate)Distance from Iron to Salicylate Oxygen (carboxylate)1.925(6)
Fe-O (salicylate)Distance from Iron to Salicylate Oxygen (phenolate)1.973(6)
Fe-O (water)Distance from Iron to Water Oxygen2.092(6)
Coordination Geometry Value (°)
O-Fe-O (bite angle)Angle within a single chelating salicylate ligand~80-90
O-Fe-O (trans angle)Angle between opposing oxygen atoms~180

Simulation of Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful technique to study the behavior of ions and complexes in solution. While specific MD studies focusing on the this compound complex in bulk water are not widely published, simulations of the ferric aqua ion, [Fe(H₂O)₆]³⁺, provide a model for how the central metal ion interacts with its aqueous environment. researchgate.net

An MD simulation of this compound in water would model the complex and a large number of surrounding water molecules. Such a simulation could reveal the structure and dynamics of the solvation shells around the complex. Key outputs would include radial distribution functions (RDFs) to show the probable distances of water oxygen and hydrogen atoms from the complex, and the coordination number, indicating how many water molecules constitute the first and second solvation shells. semanticscholar.org Furthermore, these simulations can elucidate the dynamics of hydrogen bonding between the complex's carboxylate and hydroxyl groups and the surrounding water, as well as the potential for water or ligand exchange with the iron's coordination sphere. victorovchinnikov.com

Advanced Research Applications and Model Systems in Chemical Sciences

Ferric Salicylate (B1505791) as a Model for Biological Iron Complexation

Iron is an essential element for virtually all life forms, and its transport and storage within biological systems are tightly regulated, often involving complexation with specific organic molecules. Ferric salicylate serves as a useful model compound for understanding aspects of biological iron interactions.

Mimicry of Siderophore Binding Interactions

Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. These molecules typically feature multiple oxygen-donor ligands, such as carboxylate and hydroxyl groups, which form stable octahedral complexes with Fe(III). Salicylic (B10762653) acid, with its adjacent carboxylate and hydroxyl groups, can chelate Fe(III) in a manner that mimics the binding modes found in some siderophores nih.govacs.orgresearchgate.net. Studies utilizing this compound complexes, or related salicylate-based chelators, help researchers elucidate the fundamental principles of iron binding and recognition by biological molecules, such as siderophore-binding proteins whiterose.ac.ukresearchgate.net. These model systems allow for the investigation of factors influencing iron affinity and the structural preferences (e.g., Λ-configuration) that dictate interactions with specific biological targets whiterose.ac.ukresearchgate.net.

Role in Understanding Non-Heme Iron Enzyme Mechanisms

Many enzymes crucial for biological processes utilize non-heme iron centers, which are often coordinated by a combination of histidine and carboxylate residues. This "2-His-1-carboxylate facial triad" motif is common in a wide array of mononuclear non-heme iron enzymes involved in oxidation reactions uu.nlresearchgate.net. This compound complexes, featuring iron coordinated by the salicylate ligand's carboxylate and hydroxyl groups, serve as valuable structural and functional models. They provide insights into how iron's oxidation state can be modulated within an enzyme's active site and how the ligand environment influences iron's catalytic activity uu.nlmdpi.comru.nl. By studying the coordination chemistry and reactivity of synthetic this compound compounds, researchers can gain a deeper understanding of the mechanisms employed by these vital biological catalysts mdpi.comru.nl.

Applications in Environmental Photochemistry Research

The interaction of iron complexes with light plays a significant role in the biogeochemical cycling of elements in aquatic environments. This compound complexes are of particular interest in environmental photochemistry.

Role in Photo-oxidation of Dissolved Organic Matter

Photochemical oxidation of dissolved organic matter (DOM) is a key process in surface waters, contributing to the transformation of organic molecules and the release of carbon dioxide escholarship.orgnih.govosti.govosti.gov. Iron(III) complexed with carboxylate-containing organic matter can significantly enhance the photoreactivity of these ligands. Research has demonstrated that this compound, similar to ferrioxalate (B100866), undergoes photo-oxidation via a decarboxylation mechanism upon light absorption escholarship.orgnih.govosti.govosti.gov. This process involves ligand-to-metal charge transfer, reducing Fe(III) to Fe(II) and oxidizing the salicylate ligand, leading to the release of CO₂ escholarship.orgnih.govosti.govosti.gov. Studies using time-resolved infrared spectroscopy indicate that Fe(III)-salicylate follows the same photo-oxidation kinetics as ferrioxalate, suggesting a broadly applicable mechanism for iron-carboxylate complexes in sensitizing DOM to photodecarboxylation escholarship.orgnih.govosti.govosti.gov. The photochemistry of Fe(III)-salicylate derivatives in aqueous solutions is thus an important area for understanding environmental degradation pathways of organic pollutants nsc.ruresearchgate.netresearchgate.net.

Precursor Chemistry for Inorganic Material Synthesis (e.g., Iron Oxide Films)

This compound and related iron-salicylate complexes have been explored as precursors for the synthesis of inorganic materials, particularly iron oxide films. The thermal decomposition of these organometallic complexes can yield iron oxides with controlled morphology and properties aip.orgaip.org. For instance, iron(III) salicylate crystal hydrates have been shown to decompose thermally to form α-Fe₂O₃ (hematite) aip.orgaip.org. This approach offers a route to prepare iron oxide materials via methods such as sol-gel processing, where the organometallic precursor is dissolved and then converted to the desired oxide phase through controlled heating aip.orgaip.org. Additionally, salicylic acid has been used to functionalize iron oxide nanoparticles (e.g., Fe₃O₄), demonstrating its utility in creating hybrid nanomaterials for various applications, including antimicrobial coatings mdpi.commdpi.comscielo.br.

Methodological Developments in Analytical Spectrophotometry for Complexation Studies

The formation of a colored complex between ferric ions and salicylic acid has been widely exploited for quantitative analysis, particularly in spectrophotometry mdpi.comru.nlresearchgate.neted.govacs.org. The intense color of the this compound complex allows for the sensitive determination of either iron or salicylate in solution researchgate.neted.govacs.org. Spectrophotometric methods, often employing the Beer-Lambert law, are used to establish calibration curves for quantitative analysis researchgate.neted.govacs.org. Furthermore, techniques such as the method of continuous variation (Job's method) can be applied to study the iron-salicylate interaction, helping to determine the stoichiometry of the complex formed researchgate.neted.gov. For example, studies have indicated a 1:1 molar ratio for the complex formed in ethanol (B145695) solution, with a 1:1 stoichiometry observed for the solid-state crystal hydrate (B1144303) aip.org. In some analytical procedures, mixed-ligand complexes involving this compound and other chromogenic agents, like purpurin, have been developed to enhance sensitivity and selectivity, achieving high molar absorptivities psu.edu.

Table 1: Spectrophotometric Properties and Stoichiometry of this compound Complexes

PropertyValueWavelength/ConditionsNotesReference(s)
Absorption Maximum~561 nmAqueous solutionUsed for the quantification of salicylate via Fe(III) complexation. researchgate.net
Absorption Range300–350 nmAqueous solutionCharacteristic long-wave absorption for Salicylic Acid Derivatives (SADs) in general. nsc.ru
Molar Absorptivity(2.6–9.3) x 10³ M⁻¹ cm⁻¹Aqueous solutionModerately high molar absorption coefficients for SADs in general. nsc.ru
Absorption Maxima~590 nmExtracted complexObserved for a Fe(III)-salicylate-purpurin mixed-ligand complex. psu.edu
Molar Absorptivity4.7 x 10⁴ L mol⁻¹ cm⁻¹Extracted complexMolar absorptivity of the Fe(III)-salicylate-purpurin mixed-ligand complex. psu.edu
Complex Formation[FeC₆H₄OCOO]⁺Ethanol solutionSalicylate ligand acts as a bidentate ligand. aip.org
Solid-state Stoichiometry1:1 (Fe(III):salicylate)Solid stateObserved for iron(III) chloride salicylate crystal hydrate complex. aip.org

Compound List:

this compound (Fe(III)-salicylate)

Salicylic acid (SA)

Iron(III) citrate (B86180)

Ferrioxalate

Siderophores

Enterobactin (B1671361)

Salmochelin S1

Iron oxide (Fe₂O₃, Fe₃O₄)

Q & A

Q. How can ferric salicylate be synthesized and characterized in a laboratory setting?

  • Methodology : this compound can be synthesized by reacting ferric salts (e.g., ferric chloride hexahydrate) with sodium salicylate under controlled pH and temperature. Monitor the reaction using UV-Vis spectroscopy to confirm the formation of the characteristic ligand-to-metal charge transfer (LMCT) bands (~300 nm). Post-synthesis, validate purity via ferric chloride tests: add 10% FeCl₃ to a methanolic extract; a transient violet color indicates free salicylate impurities, while its absence confirms successful coordination . For structural confirmation, employ FT-IR to identify shifts in phenolic O-H stretching (~3200 cm⁻¹) and carboxylate-Fe³⁺ bonding (~1600 cm⁻¹) .

Q. What analytical techniques are essential for assessing this compound stability in aqueous solutions?

  • Methodology : Conduct spectrophotometric stability studies across pH 2–10. Track LMCT band intensity at 300 nm over time; a decrease indicates hydrolysis or ligand dissociation. For quantitative analysis, use ICP-OES to measure free Fe³⁺ ions in centrifuged supernatants. Complementary fluorescence quenching assays (excitation at 280 nm, emission at 340 nm) can detect ligand release, as unbound salicylate quenches tryptophan fluorescence in protein-binding studies .

Q. How can researchers resolve contradictory spectral data in this compound coordination studies?

  • Methodology : Contradictions in π→π* transition shifts (e.g., at 318 nm) may arise from hydrolysis or competing ligands. Perform factor analysis on UV-Vis titration data to deconvolute overlapping species. For example, at pH < 4, monitor the disappearance of LMCT bands and emergence of free salicylate peaks. Validate findings with potentiometric titrations to determine stepwise protonation constants (logK values) for phenolic oxygens .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interaction with mammalian proteins like siderocalin (Scn)?

  • Methodology : Use fluorescence quenching assays with Scn (excitation 280 nm, emission 340 nm). Titrate this compound into Scn at pH 7.4; quenching indicates binding. To study pH-dependent release, acidify preformed Scn:this compound complexes and monitor fluorescence recovery. For structural insights, employ X-ray crystallography or molecular docking simulations to identify binding residues (e.g., Tyr106 in Scn) critical for ligand retention .

Q. How does pH modulate the redox behavior of this compound in biological systems?

  • Methodology : Perform cyclic voltammetry (CV) in buffered solutions (pH 2–7.4) using a glassy carbon electrode. Compare redox potentials (E₁/₂) to identify pH-dependent Fe³⁺/Fe²⁺ transitions. Couple with EPR spectroscopy to detect radical intermediates (e.g., salicylate-derived phenoxyl radicals) under oxidative stress conditions. Validate biological relevance using cell culture models: measure ROS generation via DCFH-DA assays .

Q. What strategies can address discrepancies in this compound’s coordination geometry across studies?

  • Methodology : Discrepancies often arise from solvent effects or counterion interference. Use EXAFS to directly probe Fe-O bond distances and coordination numbers. Compare data with DFT-calculated geometries (e.g., octahedral vs. tetrahedral). For solution-phase studies, employ temperature-dependent magnetic susceptibility measurements to distinguish high-spin (µeff ~5.9 µB) and low-spin states .

Data Analysis and Reproducibility

Q. How should researchers document this compound synthesis protocols to ensure reproducibility?

  • Guidelines :
  • Specify reagent purity (e.g., FeCl₃·6H₂O ≥99%), solvent ratios, and reaction duration.
  • Include raw spectral data (e.g., UV-Vis absorbance curves) in supplementary materials.
  • Adhere to IUPAC nomenclature and report yields as mass-based percentages, not molar ratios .

Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?

  • Guidelines : Use nonlinear regression (e.g., Hill equation) for dose-response curves in cytotoxicity assays. For omics data (e.g., proteomics), apply false discovery rate (FDR) correction to p-values. Report confidence intervals for IC₅₀ values and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Tables

Q. Table 1: Key Spectral Signatures of this compound

TechniqueObservationInterpretationReference
UV-VisLMCT band at 300 nmFe³⁺-salicylate coordination
FT-IRShifted O-H stretch (~1600 cm⁻¹)Phenolate-Fe³⁺ bonding
FluorescenceQuenching at λem = 340 nmLigand-protein interaction

Q. Table 2: Common Pitfalls in this compound Research

PitfallSolutionReference
Hydrolysis at pH < 4Use buffered solutions (e.g., citrate)
Salicylate impurityPurify via recrystallization (MeOH/H₂O)
Fluorescence interferencePre-treat samples with Chelex resin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.